4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile
Description
4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile is a nitrile-substituted aromatic compound featuring a pyrrole ring with methyl groups at the 2- and 5-positions. The dimethyl-pyrrole moiety may enhance steric stability compared to bulkier substituents, as seen in diphenyl analogs .
Properties
CAS No. |
138453-01-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2,5-dimethyl-1H-pyrrol-3-yl)benzonitrile |
InChI |
InChI=1S/C13H12N2/c1-9-7-13(10(2)15-9)12-5-3-11(8-14)4-6-12/h3-7,15H,1-2H3 |
InChI Key |
BMSYPCCQNDXLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis Approach
One of the most established methods for preparing pyrrole derivatives, including 4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile, is the Paal-Knorr synthesis. This classical method involves the cyclocondensation of 1,4-dicarbonyl compounds with primary amines or ammonia to form substituted pyrroles.
-
- Starting with 4-aminobenzonitrile and 2,5-hexanedione (a 1,4-diketone), the reaction proceeds under acidic conditions (e.g., catalytic p-toluenesulfonic acid in toluene) with reflux for 1.5 to 2 hours.
- The amino group of 4-aminobenzonitrile condenses with the diketone to form the pyrrole ring bearing the benzonitrile substituent.
- The product is then purified by column chromatography or recrystallization.
-
- 4-Aminobenzonitrile (1.2 g, 0.0101 mol) mixed with 2,5-hexanedione (2.29 g, 0.02 mol) in methanol under acidic conditions at room temperature for 24 hours yields 4-(2,5-dimethyl-1-pyrrolyl)benzonitrile.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Purification involves extraction with ethyl acetate, drying, and column chromatography using methanol in dichloromethane as eluent.
- Yield: Approximately 75%-78% with melting points and spectral data confirming product identity.
One-Pot Tandem Synthesis Using Hydroxylamine and Triphosgene
A modern alternative involves the one-pot tandem conversion of aldehydes or ketones to nitriles using hydroxylamine hydrochloride and triphosgene, which can be adapted to synthesize nitrile-functionalized pyrroles.
- Method Highlights :
- Benzaldehyde derivatives react with hydroxylamine hydrochloride to form oximes.
- Triphosgene facilitates dehydration of oximes to nitriles under mild conditions (60-80 °C).
- This approach offers high yields (up to 97-99%) and avoids multi-step isolation.
- Solvent choice is critical; acetonitrile is preferred for optimal conversion.
- Although this method is more general for nitrile synthesis, it can be integrated into pyrrole synthesis workflows by preparing nitrile intermediates prior to ring closure.
Cyclization via 1,4-Diketones and Amines (Paal-Knorr Condensation Variant)
Another variant involves synthesizing 1,4-diketones from benzaldehyde and vinyl ketones, followed by cyclization with amines:
- Procedure :
- Benzaldehyde reacts with ethyl vinyl ketone to yield 1,4-diketones.
- These diketones undergo Paal-Knorr condensation with suitable amines to form 1,5-diarylpyrroles.
- This method allows substitution at the 2 and 5 positions of the pyrrole ring and can be tailored to introduce methyl groups at 2,5-positions.
- Reaction times are short (30 minutes) under mild conditions, offering efficient synthesis routes.
Purification and Characterization
- Purification methods include silica gel column chromatography using mixtures of hexane and ethyl acetate or methanol/dichloromethane.
- Recrystallization from solvents such as chloroform/hexane or n-hexane is common.
- Characterization typically involves:
- Melting point determination.
- Infrared (IR) spectroscopy showing characteristic nitrile stretch (~2210-2220 cm^-1).
- Proton (^1H) and carbon (^13C) Nuclear Magnetic Resonance (NMR) spectroscopy confirming the pyrrole and aromatic protons and carbons.
- Elemental analysis and High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
Data Table Summarizing Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties[][3].
Medicine: Explored for its potential as an inhibitor of specific enzymes, such as dihydrofolate reductase and enoyl ACP reductase[][3].
Industry: Utilized in the development of advanced materials, including polymers and electronic devices[][3].
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethyl-1h-pyrrol-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to antibacterial and antifungal effects, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Pyrrole Substituents | Nitrile Position | Additional Functional Groups | Molecular Formula | Molecular Weight | LogP |
|---|---|---|---|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile | 2,5-Dimethyl | Para | None | C₁₃H₁₂N₂* | ~196.25* | N/A |
| 4-(2,5-Diphenyl-1H-pyrrol-3-yl)benzonitrile | 2,5-Diphenyl | Para | None | C₂₃H₁₆N₂ | 320.387 | 5.887 |
| 3-[4-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)benzoyl]benzonitrile | 2,5-Dihydro | Meta | Benzoyl | C₁₉H₁₆N₂O | 288.350 | N/A |
| 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | 2,5-Dimethyl | Varied | Piperazinyl, Benzimidazole | C₂₉H₃₂N₆ | 472.61 | N/A |
*Calculated based on molecular formula.
Key Observations :
- Conversely, diphenyl substitution increases aromaticity and lipophilicity (LogP = 5.887), favoring applications in hydrophobic environments .
- Nitrile Position : The para-substituted nitrile in the target compound and diphenyl analog enables linear conjugation, whereas the meta-substituted nitrile in ’s compound may alter electronic properties and reactivity .
Biological Activity
4-(2,5-Dimethyl-1H-pyrrol-3-yl)benzonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and biopharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications supported by case studies and research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, linked to a benzonitrile moiety. The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with benzonitrile under controlled conditions to yield the desired product with high purity.
1. Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit promising anticancer activity. For instance, one study highlighted the ability of related compounds to inhibit bromodomain and extra-terminal (BET) proteins, which are implicated in cancer progression. Specifically, a derivative was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in cancer cell lines by downregulating c-Myc expression .
2. Immunomodulatory Effects
Another significant aspect of this compound is its role in enhancing monoclonal antibody production. Research indicates that 4-(2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (a derivative) improved cell-specific productivity in recombinant Chinese hamster ovary (rCHO) cells. This was achieved by suppressing cell growth while increasing glucose uptake and ATP levels during culture . The compound also modulated glycosylation patterns of antibodies, which is crucial for their therapeutic efficacy.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly affecting the G0/G1 phase .
- Apoptosis Induction : It promotes apoptosis in cancer cells through various pathways, including the downregulation of survival proteins such as c-Myc .
- Metabolic Modulation : Enhancements in glucose metabolism and ATP production suggest that this compound may influence cellular energy dynamics favorably for therapeutic applications .
Case Study 1: Monoclonal Antibody Production
In a controlled study involving rCHO cells, the application of 4-(2,5-dimethyl-1H-pyrrol-3-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide resulted in:
- A 1.5-fold increase in monoclonal antibody concentration compared to control conditions.
- Enhanced cell-specific productivity from 7.1 pg/cell/day to 11 pg/cell/day .
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer therapeutics:
- A derivative demonstrated selective inhibition against BET family proteins.
- It showed effective tumor suppression in xenograft models with favorable pharmacokinetic properties .
Data Table: Summary of Biological Activities
Q & A
Q. How are conflicting bioactivity data reconciled across studies?
- Methodological Answer : Meta-analysis of published data identifies variables (e.g., cell line heterogeneity, assay conditions). Cross-laboratory validation using standardized protocols (e.g., NIH’s Assay Guidance Manual) ensures reproducibility. Bayesian statistics model uncertainty intervals for IC₅₀ comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
